1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid
Overview
Description
1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H14O2Si. It is characterized by the presence of a cyclopropane ring, a carboxylic acid group, and a trimethylsilyl-ethynyl group.
Scientific Research Applications
1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
The synthesis of 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Trimethylsilyl-Ethynyl Group: This step involves the use of trimethylsilylacetylene in the presence of a suitable catalyst, such as palladium, to introduce the trimethylsilyl-ethynyl group onto the cyclopropane ring.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as fluoride ions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism by which 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl-ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid can be compared with similar compounds such as:
Cyclopropanecarboxylic acid: Lacks the trimethylsilyl-ethynyl group, resulting in different reactivity and applications.
Trimethylsilylacetylene: Contains the trimethylsilyl-ethynyl group but lacks the cyclopropane ring, leading to different chemical properties.
Cyclopropylcarboxylic acid derivatives: These compounds have variations in the substituents on the cyclopropane ring, affecting their chemical behavior and applications.
Properties
IUPAC Name |
1-(2-trimethylsilylethynyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2Si/c1-12(2,3)7-6-9(4-5-9)8(10)11/h4-5H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGALDCSOVHAQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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